
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as MK-447, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit potent inhibitory activity against certain enzymes.
科学的研究の応用
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the growth and proliferation of cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of various other diseases such as diabetes, hypertension, and inflammation.
作用機序
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been shown to exhibit potent anti-cancer properties in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory and anti-diabetic properties. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
One of the main advantages of using 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in lab experiments is its potent inhibitory activity against certain enzymes. This makes it an ideal compound for studying the mechanisms of action of these enzymes and for developing new therapies that target these enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Like all synthetic compounds, 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea may have adverse effects on cells and tissues, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. One of the most promising areas of research is in the development of new therapies for cancer. By studying the mechanisms of action of this compound, researchers may be able to develop new drugs that are more effective and less toxic than current cancer therapies. Additionally, this compound may have potential applications in the treatment of other diseases such as diabetes, hypertension, and inflammation. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
合成法
The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylpropylamine. This reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography. The synthesis of this compound has been well-documented in the literature and is considered to be relatively straightforward.
特性
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPAEDJXYZMRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

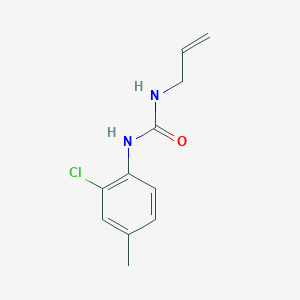
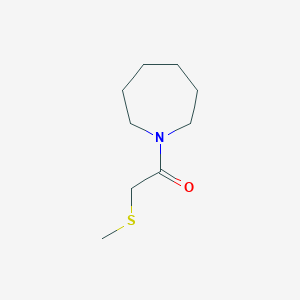
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)


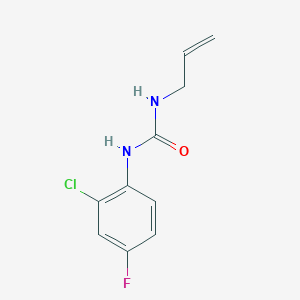
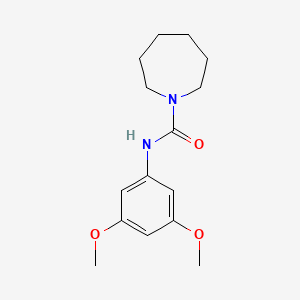
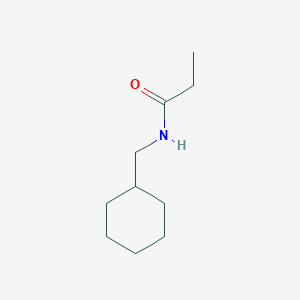
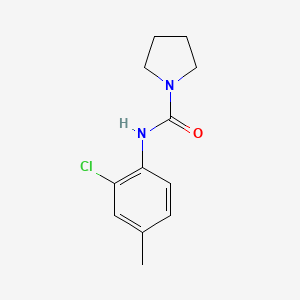
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)


![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)